molecular formula C12H8ClN3O2 B15212144 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 773139-84-7

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B15212144
CAS No.: 773139-84-7
M. Wt: 261.66 g/mol
InChI Key: GVUOVZUOPLAOLY-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a cyano-methyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by its functionalization and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
  • 3-Bromo-N-[4-chloro-2-methyl-6-(methylamino)carbonyl]phenyl-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

773139-84-7

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

3-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C12H8ClN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-3-2-4-9(13)5-8/h2-5H,1H3,(H,15,17)

InChI Key

GVUOVZUOPLAOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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